molecular formula C16H16O6 B161723 Herbarin CAS No. 36379-67-6

Herbarin

Cat. No. B161723
CAS RN: 36379-67-6
M. Wt: 304.29 g/mol
InChI Key: MQWLANHTCHDMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Herbarin is a natural compound that has gained significant attention in recent years due to its numerous potential applications in scientific research. Herbarin is a secondary metabolite that is found in various plant species, including the genus Herbaria, and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Osteoprotective Effects

Herbarin, a major bioactive component found in Herba Epimedii, has shown significant osteogenic effects, making it a potential candidate for bone tissue engineering. It promotes osteoblast proliferation, differentiation, and mineralization, thus aiding in bone health and recovery (Li et al., 2015) (Song et al., 2013).

Neuroprotective Properties

Herbarin exhibits neuroprotective properties that could be beneficial in treating neurological disorders. It has been observed to activate quiescent neural stem cells, improve cognitive deficits, and support brain metabolism in Alzheimer's Disease models (Chen et al., 2017) (Chen et al., 2016).

Antioxidant Properties

Herbarin A and B, isolated from Cladosporium herbarum, possess antioxidant properties. Their synthesis and efficacy in this regard have been studied using zebrafish embryo models (Heimberger et al., 2015).

Cardiovascular Health

In studies involving human endothelial cells, Herbarin was found to enhance the production of nitric oxide and the expression of endothelial nitric oxide synthase, suggesting a protective effect on cardiovascular health (Xu & Huang, 2007).

Potential in Cancer Treatment

Herbarin has shown inhibitory effects on ovarian cancer. It induces apoptosis and inhibits invasion and migration of cancer cells, suggesting its potential in cancer treatment (Wang et al., 2020).

Immunomodulatory Effects

The compound has been observed to induce the expression of Toll‐like receptor 9 in murine macrophages, highlighting its potential role in regulating the innate immune response (Li et al., 2011).

Impact on Drug Absorption

Studies have indicated that Herbarin alters the intestinal absorption mechanism of drugs, potentially influencing their effectiveness (Zhang et al., 2012).

properties

IUPAC Name

3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWLANHTCHDMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957714
Record name 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Herbarin

CAS RN

36379-67-6
Record name Herbarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036379676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Herbarin
Reactant of Route 2
Reactant of Route 2
Herbarin
Reactant of Route 3
Herbarin
Reactant of Route 4
Herbarin
Reactant of Route 5
Reactant of Route 5
Herbarin
Reactant of Route 6
Reactant of Route 6
Herbarin

Citations

For This Compound
207
Citations
R Nagarajan, N Narshimhachari, MV Kadkol… - The Journal of …, 1971 - jstage.jst.go.jp
… Herbarin is a neutral compoundwith composition C16H16O6.Its absorption spectrum is similar to the … argument suggests that the two methoxyls in herbarin … Herbarin could be converted …
Number of citations: 26 www.jstage.jst.go.jp
MV Kadkol, KS Gopalkrishnan… - The Journal of …, 1971 - jstage.jst.go.jp
… Since the process employedin the extraction and purification of the fermentation broth is mild andsince herbarin is stable under these conditions, dehydroherbarin isolated from the …
Number of citations: 42 www.jstage.jst.go.jp
J Heimberger, HC Cade, J Padgett… - Bioorganic & Medicinal …, 2015 - Elsevier
… assays have identified that Herbarin B is more biologically active compared to Herbarin A. … In conclusion, we have successfully achieved the synthesis of Herbarin A and Herbarin B …
Number of citations: 9 www.sciencedirect.com
ME Osman, AA El-Beih, OKH Khatab… - South African Journal of …, 2018 - Elsevier
… Herbarin and dehydroherbarin have been isolated as the major bioactive compounds from this isolate when cultivated on potato dextrose broth medium. Herbarin … and herbarin …
Number of citations: 6 www.sciencedirect.com
N Narasimhachari, KS Gopalkrishnan - The Journal of Antibiotics, 1974 - jstage.jst.go.jp
… 1) was almost identical with that of herbarin (Amax 218, 267, 285 sh and 415 nm). The … to that of herbarin, but it did not show any hydroxyl absorption. Unlike herbarin, the compound …
Number of citations: 21 www.jstage.jst.go.jp
R Jadulco, G Brauers, RA Edrada, R Ebel… - Journal of natural …, 2002 - ACS Publications
The fungus Curvularia lunata, isolated from the marine sponge Niphates olemda, yielded the new 1,3,8-trihydroxy-6-methoxyanthraquinone, which we named lunatin (1), the known …
Number of citations: 202 pubs.acs.org
ZL Xu, DJ Yan, XM Tan, SB Niu, M Yu, BD Sun… - Phytochemistry, 2022 - Elsevier
… , and two known analogues, herbarin and O-methylherbarin, … herbarin and O-methylherbarin together with gene cluster analysis suggested their polyketide biosynthetic origin. Herbarin …
Number of citations: 3 www.sciencedirect.com
JA Heimberger - 2015 - digitalcommons.georgiasouthern …
… Herbarin A and B were from two strains of the fungus … a multi-step synthetic route towards Herbarin A and B. This synthetic … Antioxidant properties of Herbarin A and B were investigated …
PA Paranagama, EMK Wijeratne… - Journal of natural …, 2007 - ACS Publications
… Compound 3 was identified as herbarin by comparison of its 1 H NMR spectroscopic data with those reported in the literature. (12c) However, as the 13 C NMR spectrum of herbarin has …
Number of citations: 134 pubs.acs.org
PD Mishra, SA Verekar, A Kulkarni-Almeida, SK Roy - 2013 - nopr.niscpr.res.in
… Based on such studies and followed by bioactivity guided fractionation, herbarin 1 and its analogue herbaridine A 2 have been isolated from an endophytic fungus D. nanum derived …
Number of citations: 33 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.